molecular formula C9H8ClN3O2 B571992 Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1224944-77-7

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B571992
Key on ui cas rn: 1224944-77-7
M. Wt: 225.632
InChI Key: UOZKVCQDLXBWBG-UHFFFAOYSA-N
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Patent
US08933084B2

Procedure details

Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (22.7 g, 110 mmol) was suspended in phosphoryl trichloride (100 mL) and heated to reflux. After heating for 2 hours, the reaction mixture was cooled and concentrated to remove excess POCl3. The residue was diluted in DCM (100 mL) and slowly added to a flask containing ice water. The mixture was separated and the aqueous layer was extracted with DCM (2×200 mL). The combined organic layers were dried (MgSO4), filtered and concentrated to afford ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate as a pale-yellow solid (24.2 g, 97.6% yield). MS (apci) m/z=225.9 (M+H).
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:4]2[N:3]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:4]2[N:3]=1

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
OC1=NC=2N(C=C1)N=CC2C(=O)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove excess POCl3
ADDITION
Type
ADDITION
Details
The residue was diluted in DCM (100 mL)
ADDITION
Type
ADDITION
Details
slowly added to a flask
ADDITION
Type
ADDITION
Details
containing ice water
CUSTOM
Type
CUSTOM
Details
The mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2N(C=C1)N=CC2C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: PERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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